molecular formula C18H21NO5S B4585186 N-(1,3-benzodioxol-5-ylmethyl)-4-butoxybenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-4-butoxybenzenesulfonamide

Cat. No.: B4585186
M. Wt: 363.4 g/mol
InChI Key: IOYADMWXXTWVQB-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-butoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H21NO5S and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.11404394 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity

  • A study focused on the synthesis, bacterial biofilm inhibition, and cytotoxicity of new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. It was found that certain synthesized molecules displayed suitable inhibitory action against bacterial biofilms, specifically Escherichia coli and Bacillus subtilis, while exhibiting mild cytotoxicity (Abbasi et al., 2020).

Antimicrobial and Anti-inflammatory Applications

  • Another research effort involved the synthesis and evaluation of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides for their antibacterial potential and lipoxygenase inhibition. Certain compounds showed good inhibitory activity against various Gram-positive and Gram-negative bacterial strains and displayed decent inhibition against lipoxygenase enzyme, indicating potential therapeutic agents for inflammatory diseases (Abbasi et al., 2017).

Anticancer and Antituberculosis Potential

  • Research into mixed-ligand copper(II)-sulfonamide complexes has shown that these complexes have significant DNA binding and cleavage abilities, genotoxicity, and anticancer activity. The structure of these complexes influences their interaction with DNA and their biological activity, highlighting the role of N-sulfonamide derivatives in their efficacy (González-Álvarez et al., 2013).

Pharmacological Investigations

  • A novel study presented the design, synthesis, and evaluation of thiol-activated sources of sulfur dioxide (SO₂) as antimycobacterial agents , utilizing 2,4-dinitrophenylsulfonamides. One compound demonstrated a potency higher than the clinical agent isoniazid in inhibiting Mycobacterium tuberculosis, suggesting potential as an effective antimycobacterial agent (Malwal et al., 2012).

Enzyme Inhibition for Therapeutic Applications

  • Investigations into benzenesulfonamides and tetrafluorobenzenesulfonamides obtained via click chemistry revealed their potency as inhibitors of the carbonic anhydrase enzyme, particularly the tumor-associated isoforms hCA IX and XII. The research highlighted the utility of these compounds in potentially treating diseases where carbonic anhydrase plays a key role (Pala et al., 2014).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-butoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-2-3-10-22-15-5-7-16(8-6-15)25(20,21)19-12-14-4-9-17-18(11-14)24-13-23-17/h4-9,11,19H,2-3,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYADMWXXTWVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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